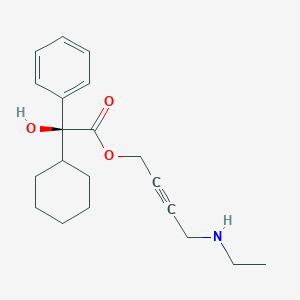

(S)-N-Desethyloxybutynin

Beschreibung

Contextualization as a Primary Active Metabolite of Oxybutynin (B1027)

Oxybutynin undergoes extensive metabolism in the body, primarily in the liver and gut wall, by the cytochrome P450 enzyme system, specifically CYP3A4. drugbank.comresearchgate.netnih.gov This metabolic process, known as N-deethylation, results in the formation of N-desethyloxybutynin. mdpi.comresearchgate.net

The formation of N-desethyloxybutynin is a key factor in the pharmacokinetic profile of oxybutynin. The metabolite's contribution to the therapeutic action and potential side effects of the medication is an area of active investigation. researchgate.net

Significance of Enantiomeric Purity in Drug Metabolism and Biological Activity Research

Oxybutynin is a chiral molecule and is administered as a racemate, meaning it is a 50:50 mixture of its two enantiomers: (R)-oxybutynin and (S)-oxybutynin. medcentral.comnih.gov Similarly, its metabolite, N-desethyloxybutynin, also exists as (R) and (S) enantiomers. tandfonline.com The study of these individual stereoisomers is critical because they can exhibit different pharmacological and pharmacokinetic properties. tandfonline.comtandfonline.com

Research has shown that the antimuscarinic activity of oxybutynin resides predominantly in the (R)-isomer. medcentral.comtandfonline.comncats.io This stereoselectivity extends to its metabolite, with (R)-N-desethyloxybutynin demonstrating higher antimuscarinic activity compared to the (S)-enantiomer. tandfonline.com

The metabolism of oxybutynin is also stereoselective. Studies have indicated that the plasma concentration of (R)-oxybutynin is lower than that of (S)-oxybutynin after administration of the racemate. researchgate.netnih.gov This suggests that the (R)-enantiomer may be cleared from the body more rapidly. tandfonline.com In contrast, a reverse trend has been observed for the enantiomers of N-desethyloxybutynin. researchgate.net Understanding the enantiomeric purity and the specific actions of each stereoisomer is therefore essential for a complete picture of the drug's behavior in the body.

Research Rationale for Focused Investigation of (S)-N-Desethyloxybutynin Stereoisomers

It is hypothesized that the different pharmacological activities of the enantiomers could be leveraged to develop improved therapeutic agents. For instance, since the desired antimuscarinic activity is primarily associated with the (R)-isomers of both oxybutynin and N-desethyloxybutynin, there is interest in whether the (S)-enantiomer contributes differently to the drug's effects. researchgate.nettandfonline.com

Furthermore, understanding the stereoselective metabolism and pharmacokinetics of N-desethyloxybutynin is crucial for optimizing drug delivery. For example, transdermal administration of oxybutynin bypasses the extensive first-pass metabolism seen with oral dosing, resulting in significantly lower plasma concentrations of N-desethyloxybutynin and a different metabolite pattern. medcentral.comnih.gov This has led to research into whether such alternative routes of administration could offer a better balance of efficacy and tolerability by altering the ratio of the parent drug to its active metabolites and their respective enantiomers. nih.gov

Detailed pharmacokinetic models are being developed to simulate the effects of different administration routes and dosages on the plasma concentrations of both (R)- and this compound, aiming to predict clinical outcomes more accurately. nih.gov

Interactive Data Table: Enantiomer Pharmacokinetic Properties

| Compound | Property | Finding |

| (R)-Oxybutynin | Plasma Concentration | Lower than (S)-Oxybutynin after transdermal application. nih.gov |

| (S)-Oxybutynin | Plasma Concentration | Higher than (R)-Oxybutynin after transdermal application. nih.gov |

| (R)-N-Desethyloxybutynin | Plasma Protein Binding | Bound to plasma protein more than (S)-DEOB. nih.gov |

| This compound | Plasma Protein Binding | (R)-DEOB is bound to plasma protein more than (S)-DEOB. nih.gov |

| (R)-Oxybutynin | Oral Clearance | Higher than that of (S)-Oxybutynin. tandfonline.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIBJKHIKIIGPR-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181646-98-0 | |

| Record name | N-Desethyloxybutynin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181646980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYLOXYBUTYNIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q66P17XPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways of S N Desethyloxybutynin

Stereoselective Chemical Synthesis Approaches

The synthesis of the specific (S)-enantiomer of N-Desethyloxybutynin relies on advanced organic chemistry techniques that control the stereochemistry of the final product. These methods are crucial for producing enantiomerically pure compounds.

A primary strategy for synthesizing optically active compounds like (S)-Oxybutynin, the direct precursor to (S)-N-Desethyloxybutynin, involves the use of a chiral building block. mdpi.com The key intermediate in this process is (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. mdpi.com

Several methods have been developed to produce this chiral acid with high enantiomeric purity:

Catalytic Enantioselective Cyanosilylation : This method starts with cyclohexyl phenyl ketone, which undergoes cyanosilylation in the presence of a chiral gadolinium complex. The resulting cyanohydrin is then converted through reduction, desilylation, and oxidation to yield (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with an enantiomeric excess reported to be higher than 99.5%. mdpi.com

Asymmetric Aldol (B89426) Reaction : An L-proline-catalyzed asymmetric aldol reaction between cyclohexanone (B45756) and ethyl 2-oxo-2-phenylacetate can produce a precursor ester with good yield and high enantiomeric excess (96%). mdpi.com This ester then requires a multi-step sequence to be converted into the final chiral acid. mdpi.com

Asymmetric Dihydroxylation : Another approach involves a Wittig reaction on cyclohexyl phenyl ketone to form an alkene. mdpi.com This is followed by a Sharpless asymmetric dihydroxylation to create a diol with 92% enantiomeric excess, which is then oxidized to the target acid. mdpi.com

Once the enantiomerically pure (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is obtained, it can be coupled with 4-(diethylamino)but-2-yn-1-ol to synthesize (S)-Oxybutynin. researchgate.net Subsequent N-de-ethylation would yield the target compound, this compound.

Enantioselective coupling reactions establish the chiral center during the synthesis itself, often using a chiral catalyst. A key example in the synthesis of precursors to this compound is the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone. mdpi.comresearchgate.net This reaction uses a chiral gadolinium catalyst to produce a cyanohydrin intermediate with high enantioselectivity (94% ee). researchgate.net This intermediate is a crucial precursor to the essential α-hydroxy carboxylic acid needed for the final product. researchgate.net This method avoids the need for resolving a racemic mixture later in the process.

An alternative to asymmetric synthesis is the production of a racemic mixture followed by the separation of the enantiomers. This process is known as resolution. For oxybutynin (B1027) and its related compounds, high-performance liquid chromatography (HPLC) is a common method for enantiomeric separation. mdpi.com This technique utilizes silica-based columns that are chemically bonded with chiral selectors, such as ovomucoid or polysaccharides like amylose-tris(3,5-dimethylphenylcarbamate). mdpi.com These chiral stationary phases interact differently with the (R) and (S) enantiomers, allowing them to be separated. mdpi.com

Biotransformation Pathways of Oxybutynin to N-Desethyloxybutynin

In biological systems, oxybutynin is extensively metabolized, primarily to N-desethyloxybutynin. nih.govdroracle.ai This conversion is a critical aspect of its pharmacokinetic profile.

The primary metabolic pathway for the conversion of oxybutynin to N-desethyloxybutynin is N-dealkylation. mdpi.comnih.gov This biochemical reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver and gut wall. mdpi.comresearchgate.net

Extensive research has identified the specific CYP isozymes responsible for this transformation. Studies using human liver microsomes and recombinant human CYP enzymes have demonstrated that the CYP3A subfamily, particularly CYP3A4, is the predominant catalyst for the N-deethylation of oxybutynin. nih.govnih.govnih.gov The involvement of other enzymes like CYP2D6 has been ruled out. nih.govnih.gov The mechanism of CYP450-catalyzed N-dealkylation involves the hydroxylation of the carbon atom of the ethyl group that is directly attached to the nitrogen atom. nih.gov This creates an unstable hydroxylated intermediate, which then spontaneously decomposes into the dealkylated metabolite (N-desethyloxybutynin) and acetaldehyde. nih.gov

| Parameter | Value | Enzyme Source |

|---|---|---|

| Km (Michaelis Constant) | 16.5 +/- 5.2 µM | Human Liver Microsomes |

| Vmax (Maximum Velocity) | 76.8 +/- 3.7 mmol/mg/h | Human Liver Microsomes |

Data sourced from a study on in-vitro cytochrome P450 dependent metabolism of oxybutynin. nih.gov

The metabolic conversion of oxybutynin to N-desethyloxybutynin exhibits stereoselectivity, meaning the two enantiomers of oxybutynin are metabolized at different rates. nih.govtandfonline.com In vitro studies using human liver microsomes have provided detailed insights into this phenomenon. nih.gov

It has been observed that the formation of N-desethyloxybutynin from (R)-oxybutynin is slower than its formation from (S)-oxybutynin. nih.govdrugbank.com Correspondingly, the elimination of (R)-oxybutynin is slightly slower than that of (S)-oxybutynin in these in-vitro systems. nih.govtandfonline.com While CYP3A4 is the main metabolizing enzyme for both enantiomers, the kinetics show slight differences. nih.govdrugbank.com This stereoselective metabolism is a contributing factor to the different pharmacokinetic profiles of the oxybutynin enantiomers. nih.gov

| Enantiomer | Rate of Elimination | Rate of N-desethyloxybutynin Production |

|---|---|---|

| (R)-Oxybutynin | Slightly slower than (S)-enantiomer | Slower than from (S)-enantiomer |

| (S)-Oxybutynin | Slightly faster than (R)-enantiomer | Faster than from (R)-enantiomer |

Findings based on in vitro studies characterizing the stereoselectivity in the pharmacokinetics of oxybutynin and its metabolite. nih.govtandfonline.comdrugbank.com

Influence of Administration Route on Metabolite Formation in Preclinical Models

The route of administration of the parent compound, oxybutynin, profoundly influences the formation of its primary active metabolite, this compound, in preclinical models. This variation is primarily attributed to the extent of first-pass metabolism associated with each route. Oral administration subjects oxybutynin to extensive metabolism in the gut wall and liver, leading to high concentrations of N-desethyloxybutynin, whereas alternative routes that bypass this initial metabolic process result in significantly lower levels of the metabolite relative to the parent drug.

Oral Administration

When administered orally in preclinical models, oxybutynin undergoes significant presystemic metabolism. Studies in rats have demonstrated that after oral ingestion, oxybutynin is well absorbed but is extensively converted to N-desethyloxybutynin (DEO) by cytochrome P450 enzymes, particularly CYP3A4, in the gastrointestinal tract and liver. This results in plasma concentrations of the metabolite that are substantially higher than those of the parent compound. Research indicates that plasma levels of N-desethyloxybutynin can be 4 to 10 times greater than those of oxybutynin following oral administration. mdpi.com One study in rats identified N-desethyloxybutynin in both plasma and urine after the oral delivery of oxybutynin. researchgate.net

Transdermal Administration

In contrast to the oral route, transdermal delivery in animal models circumvents the extensive first-pass metabolism. A study in rats comparing a transdermal gel to oral tablets found that the gel formulation exhibited more favorable pharmacokinetic properties, characterized by a longer half-life and higher concentrations in the target organ (bladder) relative to plasma. magtech.com.cn Another preclinical study in rats directly compared plasma concentrations after oral and transdermal administration. Following oral delivery, plasma levels of both oxybutynin and N-desethyloxybutynin peaked rapidly, within one hour. nih.govsemanticscholar.org Transdermal application, however, led to a much slower increase in oxybutynin plasma concentrations and resulted in significantly weaker suppression of pilocarpine-induced salivation, a side effect linked to N-desethyloxybutynin. nih.govsemanticscholar.org This suggests a reduced and more controlled formation of the metabolite via the transdermal route.

Intravesical Administration

Vaginal Administration

Preclinical studies utilizing female New Zealand white rabbits have explored vaginal administration as another alternative to minimize first-pass metabolism. Research on vaginally delivered oxybutynin, using inserts or gels, has shown effective, dose-dependent absorption of the parent drug. mdpi.comnih.govresearchgate.net A key finding from these studies was that the plasma levels of the N-desethyloxybutynin metabolite remained consistently low, at less than 1.0 ng/mL. nih.gov This demonstrates that, similar to transdermal and intravesical routes, vaginal administration is effective in limiting the metabolic conversion of oxybutynin to N-desethyloxybutynin in preclinical models. nih.gov

The following tables summarize the comparative effects of different administration routes on the formation of N-Desethyloxybutynin in preclinical studies.

Table 1: Relative Plasma Concentrations of N-Desethyloxybutynin (DEO) vs. Oxybutynin in Preclinical Models by Administration Route

| Administration Route | Preclinical Model | Finding |

| Oral | Rat | Plasma concentrations of DEO are 4 to 10 times higher than oxybutynin. mdpi.com |

| Transdermal | Rat | Significantly weaker systemic effects (salivation) compared to oral route, suggesting lower DEO formation. nih.govsemanticscholar.org |

| Intravesical | Dog | Higher plasma concentrations of parent drug than oral route, with minimal side effects, suggesting reduced DEO formation. nih.govauajournals.org |

| Vaginal | Rabbit | DEO plasma levels remain very low (< 1.0 ng/mL) despite consistent oxybutynin absorption. nih.gov |

Table 2: Summary of Pharmacokinetic Outcomes in Preclinical Models

| Administration Route | Key Outcome Related to N-Desethyloxybutynin Formation |

| Oral | Extensive formation due to high first-pass metabolism. mdpi.commagtech.com.cn |

| Transdermal | Avoidance of first-pass metabolism, leading to lower and more stable metabolite levels. nih.govsemanticscholar.org |

| Intravesical | Circumvention of first-pass metabolism, resulting in a significant decrease in the metabolite-to-parent drug ratio. nih.govauajournals.org |

| Vaginal | Minimal formation, effectively bypassing first-pass metabolism. nih.gov |

Stereochemical Aspects and Chirality in Research

Enantiomeric Characterization and Purity Assessment Methodologies

For effective separation, specialized chiral stationary phases are employed. A validated method for the simultaneous measurement of oxybutynin (B1027) and N-desethyloxybutynin enantiomers utilizes a polysaccharide-based chiral column, such as the Phenomenex Lux Amylose-2. nih.gov This approach allows for the distinct separation and quantification of (S)-N-Desethyloxybutynin from its (R)-counterpart. The method's validation ensures accuracy and reproducibility, which is essential for detailed pharmacokinetic studies. nih.gov Plasma samples are typically prepared using liquid-liquid extraction to isolate the analytes before they are introduced into the LC-MS/MS system. researchgate.net

| Parameter | Description |

|---|---|

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Chiral Column | Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm) |

| Mobile Phase | A mixture of Solvent A [acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol, 50:50 (v/v)] in a 20:80 (v/v) ratio |

| Application | Separation and quantification of (S)- and (R)-enantiomers of N-Desethyloxybutynin in human plasma |

Stereoselective Interactions at Biological Targets

The enantiomers of N-Desethyloxybutynin display significant stereoselectivity in their binding to biological targets, primarily the muscarinic acetylcholine (B1216132) receptors (M1-M5). nih.govdrugbank.com These receptors are crucial in mediating the effects of the neurotransmitter acetylcholine in various tissues. The antimuscarinic activity of N-Desethyloxybutynin, which is responsible for its therapeutic effects and side effects, resides predominantly in the (R)-isomer. researchgate.net

| Enantiomer | Relative Potency | Primary Receptor Subtypes (High Affinity) | Secondary Receptor Subtypes (Lower Affinity) |

|---|---|---|---|

| (R)-N-Desethyloxybutynin | High | M1, M3, M4 | M2, M5 |

| This compound | Low | M1, M3, M4 | M2, M5 |

Impact of Chirality on In Vitro Pharmacokinetics and Metabolism

Chirality plays a crucial role in the in vitro pharmacokinetics and metabolism of N-Desethyloxybutynin. Studies using human liver microsomes have revealed stereoselective elimination patterns for the enantiomers. nih.govdrugbank.com The (R)-enantiomer of N-Desethyloxybutynin ((R)-DEOB) is eliminated at a slightly slower rate than the corresponding (S)-enantiomer ((S)-DEOB). researchgate.nettandfonline.com

The metabolism is mediated by cytochrome P450 (CYP) enzymes, and the enantiomers show different affinities for various CYP isoforms. For N-Desethyloxybutynin, the metabolic activity of CYP2D6 is notably high for the (S)-enantiomer, whereas CYP2C9 activity is significantly higher for the (R)-enantiomer. tandfonline.com This differential metabolism by CYP enzymes is a key factor in the stereoselective pharmacokinetics of the compound.

Another aspect of in vitro pharmacokinetics is plasma protein binding. The enantiomers of N-Desethyloxybutynin exhibit differences in their binding to plasma proteins, with (R)-DEOB binding more extensively than (S)-DEOB. nih.govtandfonline.com This difference in protein binding can affect the unbound, pharmacologically active concentration of each enantiomer.

| Parameter | This compound | (R)-N-Desethyloxybutynin | Reference |

|---|---|---|---|

| Elimination Rate (Human Liver Microsomes) | Slightly faster | Slightly slower | tandfonline.com |

| Major Metabolizing CYP Isoform Activity | High for CYP2D6 | High for CYP2C9 | tandfonline.com |

| Plasma Protein Binding | Lower | Higher | tandfonline.com |

The (R)/(S) ratios of the elimination rates further quantify the stereoselective metabolism by different CYP enzymes.

| CYP Isoform | (R)/(S) Elimination Ratio |

|---|---|

| CYP2C9 | 4.60 |

| CYP2C19 | 1.23 |

| CYP2D6 | 0.180 |

| CYP3A4 | 0.784 |

| CYP3A5 | 0.882 |

Pharmacological Characterization of S N Desethyloxybutynin: in Vitro and Preclinical Models

Muscarinic Receptor Binding Affinity and Selectivity Studies

The mechanism of action for N-desethyloxybutynin, much like its parent compound, involves the antagonism of muscarinic acetylcholine (B1216132) receptors. These receptors are pivotal in mediating involuntary bladder contractions.

Comparative Binding to Muscarinic Receptor Subtypes (e.g., M1, M2, M3)

N-desethyloxybutynin, as a metabolite of a non-selective muscarinic antagonist, demonstrates a broad binding profile across various muscarinic receptor subtypes. Studies on human cloned muscarinic receptors have shown that N-desethyloxybutynin potently displaces ligands at M1, M3, and M4 receptor subtypes. drugbank.com Its potency is comparatively lower at the M2 and M5 subtypes. drugbank.com The M3 receptor is considered the primary mediator of detrusor muscle contraction. brazjurol.com.br While the M2 receptor is more abundant in the bladder, its role is thought to be secondary to M3 in initiating contraction. brazjurol.com.br Racemic N-desethyloxybutynin has been shown to have a higher affinity for the M3 subtype over the M2 subtype. researchgate.net

Ligand-Receptor Interaction Profiling and Competitive Antagonism

Research on human detrusor tissue demonstrates that racemic N-desethyloxybutynin acts as a competitive antagonist at muscarinic receptors. nih.gov This is evidenced by its ability to produce a parallel rightward shift in the concentration-response curve of the agonist carbachol (B1668302), without depressing the maximum response. nih.gov This action indicates that it competes with acetylcholine for the same binding sites on the muscarinic receptors of the detrusor muscle. nih.gov The antagonist activity is quantified by the pA2 value, which was determined to be 7.6 for racemic N-desethyloxybutynin in human detrusor muscle. nih.gov

Enantioselective Receptor Binding Dynamics

Significant differences exist in the receptor binding affinities of the enantiomers of N-desethyloxybutynin. The antimuscarinic activity resides predominantly in the (R)-isomer. researchgate.net In studies comparing the enantiomers, the R-enantiomers of both oxybutynin (B1027) and N-desethyloxybutynin are generally more potent in their binding to muscarinic receptors than their corresponding S-enantiomers. drugbank.comresearchgate.net

One study conducted on isolated guinea pig bladder tissue quantified the antimuscarinic activity of the separate enantiomers by determining their pA2 values against carbachol-induced contractions. The (R)-enantiomer of N-desethyloxybutynin exhibited high antimuscarinic activity, whereas the (S)-enantiomer showed significantly weaker activity. nih.gov This stereoselectivity underscores the importance of the molecule's three-dimensional structure in its interaction with the receptor binding site. researchgate.net

| Compound | Mean pA2 Value (± S.E.) |

|---|---|

| (R)-N-Desethyloxybutynin | 9.04 (± 0.32) |

| (S)-N-Desethyloxybutynin | 7.31 (± 0.35) |

| (RS)-N-Desethyloxybutynin | 8.55 (± 0.32) |

Data sourced from a study on isolated guinea pig bladder strips, demonstrating competitive antagonism of carbachol-induced contractions. nih.gov

Differential Binding Affinity in Specific Tissues (e.g., Detrusor vs. Parotid Gland)

The binding affinity of racemic N-desethyloxybutynin has been compared across different human tissues, notably the bladder detrusor muscle and the parotid salivary gland. These studies are critical for understanding the tissue-selective actions of the compound. Radioligand binding assays have revealed that N-desethyloxybutynin exhibits a differential affinity for these two tissues. nih.govauajournals.org

Specifically, the binding affinity of racemic N-desethyloxybutynin for muscarinic receptors is significantly higher in the human parotid gland than in the detrusor muscle. nih.govauajournals.orgics.org This is reflected in the pKi values, a measure of binding affinity where a higher value indicates stronger binding. nih.gov This differential binding may explain why certain side effects, such as dry mouth, are observed, as muscarinic receptors in the salivary glands are also blocked. brazjurol.com.brnih.gov

| Tissue | pKi Value |

|---|---|

| Detrusor Muscle | 8.2 |

| Parotid Gland | 8.7 |

Data from radioligand receptor binding studies on human tissue homogenates. nih.gov

In Vitro Pharmacological Activity in Tissue Models

The functional consequences of muscarinic receptor binding are assessed in isolated tissue models, which provide insight into the compound's physiological effects at a tissue level.

Effects on Smooth Muscle Contraction (e.g., Human Detrusor Muscle)

In vitro studies using strips of human detrusor muscle have confirmed the functional antagonist activity of racemic N-desethyloxybutynin. The compound effectively inhibits contractions induced by the muscarinic agonist carbachol, with a pA2 value of 7.6, which is similar to that of the parent compound, oxybutynin (pA2 = 7.8). nih.gov This indicates a comparable antimuscarinic potency in the target tissue. nih.govnih.gov

Furthermore, N-desethyloxybutynin has been shown to inhibit contractions induced by electrical nerve stimulation. At a concentration of 10 µM, it depressed these contractions by 91%, demonstrating its potent effect on neurotransmission-mediated muscle responses in the human detrusor. nih.govkisti.re.kr

Competitive Antagonism Studies with Cholinergic Agonists (e.g., Carbachol)

This compound demonstrates clear competitive antagonism at muscarinic receptors. In studies using isolated strips of guinea pig bladder, this compound competitively antagonized contractions induced by the cholinergic agonist carbachol. This antagonistic activity is quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Similarly, studies on the racemic mixture of N-Desethyloxybutynin in human detrusor tissue preparations have shown that the compound causes a rightward shift of the carbachol concentration-response curve without depressing the maximum response, a hallmark of competitive antagonism. nih.gov This indicates that N-Desethyloxybutynin, including its (S)-enantiomer, competes with acetylcholine and other muscarinic agonists for the same binding sites on the receptor. nih.gov

| Compound | Tissue Preparation | Mean pA2 Value (± S.E.) |

|---|---|---|

| This compound | Guinea Pig Bladder | 7.31 (± 0.35) |

| N-Desethyloxybutynin (Racemate) | Human Detrusor | 7.6 |

| (R)-N-Desethyloxybutynin | Guinea Pig Bladder | 9.04 (± 0.32) |

| Oxybutynin (Racemate) | Human Detrusor | 7.8 |

Functional Characterization in Isolated Organ Preparations

The functional effects of this compound have been characterized using isolated organ bath preparations, which are crucial for determining a compound's efficacy and potency at a specific tissue target. These ex vivo models maintain the complex cellular environment of the tissue, allowing for the study of physiological responses like muscle contraction.

In functional studies, N-Desethyloxybutynin has demonstrated significant antispasmodic effects. When applied to human detrusor muscle strips, a 10 µM concentration of N-Desethyloxybutynin depressed contractions induced by electrical nerve stimulation by 91%. nih.gov This potent inhibitory action on nerve-induced contractions underscores its ability to modulate bladder smooth muscle activity directly at the tissue level. The pharmacological activity of N-Desethyloxybutynin on the human detrusor muscle is considered similar to that of the parent compound, oxybutynin, in these in-vitro studies. fda.govfda.gov

Preclinical In Vitro and Ex Vivo Pharmacological Investigations

Advanced Cell-Based Assay Systems (e.g., 3D Cell Cultures, Organ-on-a-Chip Models)

While specific studies employing advanced cell-based assay systems for the direct investigation of this compound are not yet prevalent in the literature, these technologies offer significant potential for future research. Three-dimensional (3D) cell cultures and organ-on-a-chip models represent the next generation of in vitro systems, designed to more accurately recapitulate the complex architecture and physiological responses of human organs.

Organoids, which are self-organizing 3D structures grown from stem cells, could be used to create models of the human bladder (urothelium) or salivary glands. Such models would allow for more nuanced investigations into the tissue-specific efficacy and selectivity of this compound, providing insights that are difficult to obtain from traditional 2D cell cultures. Similarly, organ-on-a-chip platforms, which are microfluidic devices containing living cells in a micro-environment that mimics organ-level physiology, could be used to model the gut-liver axis to study the metabolism of oxybutynin to N-Desethyloxybutynin and the subsequent effects of the metabolite on target tissues in an integrated system. dntb.gov.ua

Ex Vivo Tissue Models for Functional Characterization and Drug Metabolism

Ex vivo tissue models have been instrumental in characterizing the pharmacology of this compound. These models utilize freshly isolated tissues to study drug effects in a biologically relevant context. Radioligand receptor binding studies on human detrusor and parotid gland homogenates have been used to compare the binding characteristics of N-Desethyloxybutynin and its parent compound. In the detrusor, N-Desethyloxybutynin demonstrated a pKi value of 8.2, identical to that of oxybutynin. nih.gov However, its affinity was significantly higher in the human parotid gland, with a pKi value of 8.7. nih.gov This differential binding affinity suggests a potential mechanism for tissue-selective effects.

Furthermore, in vitro binding assays using rat tissue homogenates have shown that N-Desethyloxybutynin (DEOB) inhibits the binding of the non-selective muscarinic antagonist [3H]N-methylscopolamine (NMS) in a concentration-dependent manner. nih.govresearchgate.net The affinity of DEOB in the rat bladder, submaxillary gland, and colon was found to be approximately two times greater than that of oxybutynin, highlighting the significant potency of the metabolite. nih.govresearchgate.net For studying its formation, in vitro models using human liver microsomes are employed to investigate the stereoselective metabolism of oxybutynin, which is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system. nih.govmedchemexpress.com

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogs

Structure-activity relationship (SAR) studies of N-Desethyloxybutynin and its analogs focus on how specific structural features influence pharmacological activity. Two key features are central to the SAR of this compound: the stereochemistry at the chiral center and the N-de-ethylation that distinguishes it from its parent compound, oxybutynin.

Research has consistently shown that antimuscarinic activity resides predominantly with the (R)-isomer. fda.gov In competitive binding assays against a radiolabeled ligand on cloned human muscarinic receptors (M1-M5), the (R)-enantiomers of both oxybutynin and N-Desethyloxybutynin were generally more potent than their corresponding (S)-enantiomers. drugbank.com Furthermore, the metabolite N-Desethyloxybutynin was found to be more potent than the parent compound oxybutynin in these binding assays, suggesting that the N-de-ethylation modification enhances binding affinity for muscarinic receptors. drugbank.com

Influence of Structural Modifications on Antimuscarinic Potency and Selectivity

The structural difference between the (S)- and (R)-enantiomers directly impacts their binding affinity and potency. The lower antimuscarinic activity of the (S)-enantiomer compared to the (R)-enantiomer is a consistent finding across multiple studies. mdpi.com

The modification from oxybutynin to N-Desethyloxybutynin (removal of an N-ethyl group) also significantly influences potency and selectivity. N-Desethyloxybutynin (DEOB) generally exhibits a higher binding affinity for muscarinic receptors than oxybutynin. researchgate.netauajournals.org Studies on human tissue homogenates reveal that this enhanced affinity is not uniform across all tissues. For instance, DEOB has a 2-fold greater affinity for muscarinic receptors in the parotid gland compared to the bladder. auajournals.org This selectivity contrasts with other antimuscarinic agents and may explain some of the compound's physiological effects. In terms of receptor subtype selectivity, DEOB shows a significantly higher affinity for the M3 subtype over the M2 subtype, a characteristic that is important for its action on the bladder detrusor muscle. auajournals.org

| Compound | Bladder Ki (nM) | Parotid Gland Ki (nM) | Parotid/Bladder Ki Ratio | M3/M2 Affinity Ratio |

|---|---|---|---|---|

| N-Desethyloxybutynin (DEOB) | 5.0 | 2.5 | 0.5 | Higher for M3 |

| Oxybutynin | 25.0 | 10.5 | 0.42 | Higher for M3 |

Data derived from studies on human tissue homogenates. A lower Ki value indicates higher binding affinity. A Parotid/Bladder Ki ratio of less than 1 indicates higher affinity for the parotid gland receptors. auajournals.org

Computational Modeling and Molecular Docking for Ligand-Receptor Binding Mechanism Elucidation

Computational modeling and molecular docking are powerful in silico methods used to predict the interaction between a ligand, such as this compound, and its biological target at the molecular level. derpharmachemica.com These techniques are instrumental in elucidating binding mechanisms, identifying key amino acid residues involved in the interaction, and predicting the binding affinity of a compound. derpharmachemica.com In the context of N-Desethyloxybutynin and its parent compound oxybutynin, the primary targets are muscarinic acetylcholine receptors (mAChRs).

Molecular docking simulations for the related compound (R)-oxybutynin with the M3 muscarinic receptor (M3R) have been used to investigate the binding mechanism. researchgate.net Such studies reveal essential contacts and conformational changes within the protein's binding pocket upon ligand binding. researchgate.net This approach can identify the preferred orientation, or 'pose,' of the ligand within the active site, which is crucial for its antagonist activity. derpharmachemica.com The binding energy, calculated by scoring functions, provides a prediction of the binding affinity. derpharmachemica.comnih.gov For instance, docking analysis of a control drug, celecoxib, with its target showed a binding energy of -9.29 kcal/mol, indicative of a strong interaction. nih.gov

While specific docking studies for the this compound enantiomer are not detailed in the available literature, the methodology would be similar. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor (e.g., M1 or M3 subtype) and then computationally exploring the most stable binding modes. derpharmachemica.com These computational predictions are often correlated with experimental data, such as the binding affinities (pKi values) determined through radioligand binding assays. N-Desethyloxybutynin has shown high affinity for mAChRs in human bladder (pKi = 8.2) and parotid gland (pKi = 8.7). medchemexpress.comnih.gov Computational models aim to replicate and explain the structural basis for these observed affinities.

| Receptor Target | Tissue | Ligand | Binding Affinity (pKi) |

| Muscarinic Receptors | Human Detrusor | N-Desethyloxybutynin | 8.2 nih.gov |

| Muscarinic Receptors | Human Parotid Gland | N-Desethyloxybutynin | 8.7 medchemexpress.comnih.gov |

| Muscarinic Receptors | Human Detrusor | Oxybutynin | 8.2 nih.gov |

| Muscarinic Receptors | Human Parotid Gland | Oxybutynin | 8.5 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgslideshare.net QSAR models are developed to predict the activity of novel or untested chemical entities based on their structural features. wikipedia.orgnih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. slideshare.net

A QSAR model is typically expressed as a mathematical equation: Activity = f (molecular descriptors) + error wikipedia.org

The process involves several key steps: selecting a dataset of compounds with known activities, calculating various molecular descriptors (e.g., physicochemical, electronic, topological), selecting the most relevant descriptors, constructing a model using statistical methods, and validating the model's predictive power. mdpi.com

For this compound and related muscarinic antagonists, a QSAR study would aim to identify the key structural features that govern their binding affinity and selectivity for different muscarinic receptor subtypes. Descriptors could include properties like logP (lipophilicity), molecular weight, polar surface area, and specific quantum chemical parameters that describe the molecule's electronic properties. nih.gov By analyzing a series of related compounds, a QSAR model could predict which structural modifications might enhance binding to the target receptor in the bladder (M3) while minimizing binding to receptors that cause side effects, such as those in the salivary glands. nih.govmdpi.com Although specific QSAR studies focused solely on this compound are not prominently featured in the literature, this approach is a cornerstone of modern drug design and is applicable for optimizing lead compounds within this chemical class. nih.govwu.ac.th

Preclinical Metabolic Profiling and Biotransformation

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Other Cellular Systems

In vitro metabolic stability assays are crucial for predicting a compound's metabolic clearance in the body. labcorp.comnuvisan.com These experiments typically involve incubating the compound with liver fractions, such as hepatic microsomes or hepatocytes, which contain key drug-metabolizing enzymes. labcorp.combioivt.com The rate at which the parent compound disappears is measured over time to determine its half-life (t1/2) and intrinsic clearance (CLint). nuvisan.combioivt.com

Studies using human liver microsomes have demonstrated stereoselectivity in the metabolism of N-desethyloxybutynin (DEOB) enantiomers. Specifically, this compound is eliminated slightly faster than its corresponding (R)-enantiomer. nih.gov This indicates that the (S)-enantiomer has a lower metabolic stability compared to the (R)-enantiomer in this in vitro system.

This compound is itself the major, pharmacologically active metabolite of the parent drug, oxybutynin, formed primarily through an N-deethylation reaction. researchgate.netnih.gov In vitro studies with rat liver microsomes have confirmed that N-desethyloxybutynin is a major primary oxidation product of oxybutynin. nih.gov Further metabolism of the parent drug, oxybutynin, can occur, leading to the identification of other metabolites. These include oxybutynin N-oxide and products resulting from hydroxylation on the cyclohexyl ring, delineating a complex metabolic scheme. nih.govnih.gov

| In Vitro System | Compound | Finding |

| Human Liver Microsomes | This compound | Eliminated slightly faster than (R)-DEOB nih.gov |

| Human Liver Microsomes | (R)-N-Desethyloxybutynin | Eliminated slightly slower than (S)-DEOB nih.gov |

| Rat Liver Microsomes | Oxybutynin | Rapidly metabolized to N-desethyloxybutynin and oxybutynin N-oxide nih.gov |

Enzyme Kinetics of this compound Metabolism

The metabolism of this compound is intrinsically linked to the enzyme kinetics of its formation from the parent compound, oxybutynin. The N-deethylation of oxybutynin to N-desethyloxybutynin is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the main isozyme responsible. nih.govresearchgate.net

Enzyme kinetic studies in human P450-expressing liver microsomes have shown that the kinetics of this transformation are slightly different for the (R) and (S) enantiomers of oxybutynin. nih.gov The production of N-desethyloxybutynin from (S)-oxybutynin is faster than its formation from (R)-oxybutynin. nih.gov This suggests that CYP3A4 has a higher affinity or turnover rate for the S-enantiomer of the parent drug. Research has also indicated that employing the pure S-enantiomer leads to less complex enzyme kinetics compared to the racemic mixture, which can make its pharmacological effects more predictable. researchgate.net Metabolic interactions have been observed between the enantiomers, where they can competitively inhibit each other's metabolism. researchgate.net

In Vitro Intestinal Absorption and Metabolism Models (e.g., EpiIntestinal Microtissues)

Orally administered drugs like oxybutynin undergo extensive first-pass metabolism in both the gut wall and the liver, which significantly reduces their bioavailability. researchgate.net Therefore, in vitro models that can accurately replicate intestinal absorption and metabolism are vital for preclinical assessment. scispace.comnih.gov

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used model for studying intestinal permeability. scispace.comsciopen.com However, Caco-2 cells have a significant limitation in that they lack sufficient cytochrome P450 3A4 (CYP3A4) activity. researchgate.net This makes them unsuitable for investigating the extensive intestinal first-pass metabolism that compounds like oxybutynin undergo. researchgate.net

To overcome this limitation, more advanced models have been developed. The EpiIntestinal™ microtissue model is a more recent and holistic tool for predicting oral absorption and metabolism. researchgate.net This 3D tissue model better replicates the structure and function of the human intestinal epithelium, including the expression of relevant metabolic enzymes like CYP3A4. researchgate.net Such models are better suited for studying compounds like oxybutynin and its metabolite this compound, as they can simultaneously assess both intestinal permeability and the extent of gut wall metabolism, providing a more accurate prediction of oral bioavailability. researchgate.net

Enantioselective Metabolic Pathways of this compound

The metabolism of oxybutynin and its primary metabolite, N-desethyloxybutynin, is highly enantioselective. nih.gov This stereoselectivity is evident in both in vitro and in vivo studies and has significant implications for the pharmacokinetic profile of the individual enantiomers.

In vitro studies using human liver microsomes show that this compound is eliminated more rapidly than (R)-N-Desethyloxybutynin. nih.gov Furthermore, the formation of N-desethyloxybutynin from the parent drug is faster for the (S)-enantiomer of oxybutynin than for the (R)-enantiomer. nih.gov

However, in vivo findings after oral administration of racemic oxybutynin present a more complex picture. Following an oral dose, plasma concentrations of N-desethyloxybutynin greatly exceed those of the parent compound, and there is a distinct difference between the enantiomers. nih.gov The plasma concentrations of (R)-N-Desethyloxybutynin are substantially higher than those of this compound. nih.gov This is reflected in the area under the curve (AUC) ratios of the metabolite to the parent drug. The mean AUC ratio for S-DEO/S-OXY was 3.25, whereas the ratio for R-DEO/R-OXY was significantly higher at 8.93. nih.gov This suggests that while (S)-oxybutynin may be metabolized faster to its desethyl metabolite, the subsequent clearance or distribution of (R)-N-Desethyloxybutynin is slower, leading to its accumulation in plasma. nih.gov

| Administration Route | Parameter | S-Enantiomers | R-Enantiomers |

| Oral | Relative AUC | S-DEO > S-OXY | R-DEO > S-DEO > S-OXY > R-OXY |

| Oral | Mean AUC Ratio (DEO/OXY) | 3.25 nih.gov | 8.93 nih.gov |

| Transdermal | Relative AUC | S-OXY > S-DEO | S-OXY > S-DEO > R-OXY > R-DEO |

| Transdermal | Mean AUC Ratio (DEO/OXY) | < 1 nih.gov | < 1 nih.gov |

Analytical Methodologies for S N Desethyloxybutynin Research

Chromatographic Techniques for Enantioselective Separation

Chromatography is the cornerstone for the separation of (S)-N-Desethyloxybutynin from its (R)-enantiomer. The structural similarity of enantiomers requires the use of a chiral environment to achieve separation, which can be introduced through either a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the enantioselective separation of oxybutynin (B1027) and its metabolites. nih.gov This method offers high resolution and reproducibility, making it suitable for both qualitative and quantitative analysis. The success of the separation is highly dependent on the selection of the chiral stationary phase and the optimization of the mobile phase. windows.net

The choice of a chiral stationary phase is paramount for achieving effective enantiomeric resolution. Different classes of CSPs interact with enantiomers through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, leading to differential retention times.

Polysaccharide-Based CSPs : These are among the most versatile and widely used CSPs for separating a broad range of chiral compounds. windows.net Coated or immobilized derivatives of cellulose (B213188) and amylose (B160209) on a silica (B1680970) support provide a chiral environment that can effectively resolve the enantiomers of N-desethyloxybutynin. For instance, a Phenomenex Lux Amylose-2 column has been successfully used for the separation of both oxybutynin and N-desethyloxybutynin enantiomers. nih.govresearchgate.net Another example is the Lux i-Amylose-3 immobilized polysaccharide-based CSP, which has demonstrated effective separation of racemic oxybutynin. windows.net These phases typically operate in normal-phase, polar organic, or reversed-phase modes.

Cyclodextrin-Based CSPs : Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. mdpi.com They separate enantiomers by forming temporary diastereomeric inclusion complexes with the analyte. While CSPs with bonded cyclodextrins are common, an alternative approach involves using a cyclodextrin (B1172386) derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), as a chiral mobile phase additive with a standard achiral column (e.g., C18). nih.govresearchgate.net This method has proven effective for resolving oxybutynin enantiomers and represents a more economical alternative to dedicated chiral columns. nih.govresearchgate.net

Macrocyclic Antibiotic CSPs : Macrocyclic antibiotics like teicoplanin and vancomycin (B549263) function as chiral selectors by offering multiple interaction sites. These CSPs are particularly useful in reversed-phase and polar organic modes and are compatible with mass spectrometry (MS) detection. lcms.cz While specific applications for N-desethyloxybutynin are not detailed in the available literature, their broad enantioselectivity for various drug classes makes them a viable option for method development. mdpi.com

Optimizing the mobile phase composition is crucial for achieving the desired selectivity and resolution in chiral HPLC. mastelf.comchromatographyonline.com Key parameters include the choice of organic modifier, the buffer system, pH, and the type and concentration of additives. sphinxsai.com

For polysaccharide-based CSPs, mobile phases often consist of a nonpolar solvent like hexane (B92381) mixed with an alcohol such as isopropanol (B130326) or ethanol. windows.net Small amounts of an amine additive, like diethylamine (B46881) (DEA), are often incorporated to improve the peak shape and resolution of basic compounds like N-desethyloxybutynin. windows.net In one method using a Lux Amylose-2 column, the mobile phase for separating N-desethyloxybutynin enantiomers was a mixture of a solvent A (acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 v/v) and a solvent B (2-propanol:methanol, 50:50 v/v) in a 20:80 ratio. nih.govresearchgate.net

When using chiral mobile phase additives like HP-β-CD with a reversed-phase C18 column, the mobile phase typically consists of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile. nih.govresearchgate.net The concentration of the chiral additive and the pH of the mobile phase are critical variables that must be fine-tuned to achieve optimal enantioseparation. nih.govresearchgate.net

| Technique | Chiral Selector/Column | Mobile Phase Composition | Reference |

|---|---|---|---|

| Chiral HPLC | Phenomenex Lux Amylose-2 (polysaccharide CSP) | Mixture of [acetonitrile:10mM ammonium bicarbonate (80:20)] and [2-propanol:methanol (50:50)] in a 20:80 ratio | nih.govresearchgate.net |

| Chiral HPLC | Lux i-Amylose-3 (polysaccharide CSP) | Hexane/Isopropanol with 0.1% Diethylamine (80:20) | windows.net |

| Reversed-Phase HPLC with Chiral Additive | C18 column with Hydroxypropyl-beta-cyclodextrin (HP-β-CD) | 30 mmol/L KH2PO4-acetonitrile (80:20, v/v) mixed with 60 mmol/L HP-β-CD at pH 4.0 | nih.govresearchgate.net |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations in the pharmaceutical industry. This technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com SFC offers several advantages, including faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC. nih.gov

Modern SFC, often referred to as ultra-high-performance supercritical fluid chromatography (UHPSFC), is highly effective for both analytical and preparative scale purification of enantiomers. nih.gov The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier (e.g., methanol, ethanol) and an additive to improve peak shape and selectivity. chromatographyonline.com The same polysaccharide-based chiral stationary phases used in HPLC are frequently employed in SFC, demonstrating excellent performance for resolving chiral compounds. Given its success with a wide range of pharmaceutical compounds, SFC represents a highly promising technique for the efficient chiral resolution of this compound.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as extremely high efficiency, short analysis times, and minimal sample and reagent consumption. mdpi.com

While standard CE separates compounds based on their charge-to-size ratio, it can be adapted for enantioselective separations by adding a chiral selector to the background electrolyte (BGE). mdpi.com Cyclodextrins and their derivatives are the most common chiral selectors used in CE for this purpose. mdpi.com The differential interaction of the enantiomers with the chiral selector leads to differences in their apparent electrophoretic mobility, enabling their separation. A CE method has been developed for the simultaneous analysis of oxybutynin and N-desethyloxybutynin in urine samples, demonstrating the technique's applicability to these compounds. rsc.orgrsc.org By incorporating a chiral selector like heptakis-(2,3-diacetyl-6-sulfato)-β-cyclodextrin into the BGE, this method could be extended to achieve enantiomeric resolution of this compound. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC)

Quantitative Determination in Biological Matrices for Preclinical Studies

Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is essential for preclinical pharmacokinetic studies. nih.govnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and specificity. nih.govjchps.comuab.edu

Validated LC-MS/MS methods allow for the simultaneous determination of (S)-oxybutynin and this compound, as well as their corresponding (R)-enantiomers. nih.govresearchgate.net These methods typically involve a sample preparation step to extract the analytes from the complex biological matrix and remove interfering substances. Liquid-liquid extraction (LLE) is a commonly used and effective technique. nih.govjchps.com

The chromatographic separation is often performed on a reversed-phase column (e.g., C18) for achiral analysis or a chiral column for enantioselective analysis, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. jchps.comnih.gov The use of stable isotope-labeled internal standards, such as deuterium-labeled analogues, is crucial for ensuring high accuracy and precision by correcting for matrix effects and variations in extraction recovery and instrument response. nih.govjchps.com

These methods can achieve low limits of quantification, typically in the sub-ng/mL range, which is necessary for characterizing the pharmacokinetic profile of the compounds. nih.govresearchgate.netnih.gov For example, a validated method for the enantiomers of N-desethyloxybutynin in human plasma established a linear range from 0.25 to 100 ng/mL. nih.govresearchgate.net Such sensitive methods are critical for understanding the stereoselective metabolism and disposition of the parent drug and its active metabolite. nih.govnih.gov

| Analyte(s) | Matrix | Method | Linear Range (ng/mL) | Sample Preparation | Reference |

|---|---|---|---|---|---|

| (S)- and (R)-N-Desethyloxybutynin | Human Plasma | LC-MS/MS | 0.25 to 100 | Liquid-Liquid Extraction | nih.govresearchgate.net |

| N-Desethyloxybutynin | Human Plasma | LC-MS/MS | 0.249 to 70.255 | Liquid-Liquid Extraction | jchps.com |

| N-Desethyloxybutynin | Rat Plasma | UHPLC-MS/MS | 0.226 to 18.0 | n-hexane extraction | nih.gov |

| N-Desethyloxybutynin (DEO) | Human Urine | DLLME-CE/DAD | 187.5 to 750 | Dispersive Liquid-Liquid Microextraction | rsc.orgrsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary analytical tool for the quantification of this compound in biological samples such as plasma. jchps.comnih.gov This technique offers high sensitivity and selectivity, allowing for the simultaneous determination of the parent drug, oxybutynin, and its active metabolite, N-desethyloxybutynin. jchps.comresearchgate.net LC-MS/MS methods typically involve a chromatographic separation step to resolve the analytes from endogenous matrix components, followed by mass spectrometric detection. nih.govresearchgate.net The detection is often performed in the multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net For N-desethyloxybutynin, a common transition monitored is m/z 330.3→96.1. jchps.com

The chromatographic separation is commonly achieved using a C18 reversed-phase column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer (such as ammonium acetate). nih.govnih.gov Sample preparation, a critical step for accurate results, often employs liquid-liquid extraction to isolate the analytes from the plasma matrix. jchps.comnih.gov

To improve the accuracy and precision of quantification, stable isotope dilution LC-MS/MS methods are frequently employed. nih.gov This approach involves the use of a deuterated internal standard, such as N-Desethyloxybutynin-d5. jchps.com The internal standard, which has a slightly higher mass than the analyte, is added to the sample at a known concentration before sample preparation. nih.gov

By tracking the ratio of the analyte to its isotopically labeled internal standard, any variations that occur during sample extraction, handling, or injection can be compensated for. This normalization leads to more reliable and reproducible results. nih.gov Isotope dilution methods have been successfully developed and validated for the simultaneous determination of oxybutynin and N-desethyloxybutynin in human plasma. nih.gov

Since this compound is a chiral molecule, it is often necessary to differentiate between its enantiomers. To this end, parallel achiral and chiral LC-MS/MS methods have been developed. nih.gov These methods allow for the quantification of both the total concentration of N-desethyloxybutynin (achiral analysis) and the individual concentrations of the (S)- and (R)-enantiomers (chiral analysis). nih.gov

The achiral separation is typically performed on a standard C18 column. nih.gov For the chiral separation, a specialized chiral column, such as one based on amylose, is used to resolve the enantiomers. nih.gov This parallel approach provides a comprehensive understanding of the stereoselective pharmacokinetics of N-desethyloxybutynin. nih.govresearchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME) for Sample Preparation

Dispersive liquid-liquid microextraction (DLLME) is a modern sample preparation technique that has been applied to the analysis of N-desethyloxybutynin in human urine. rsc.org DLLME is a miniaturized liquid-liquid extraction method that is simple, rapid, and requires minimal amounts of organic solvents. rsc.orgnih.gov

The procedure involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets, which facilitates the rapid transfer of the analyte from the aqueous phase to the extraction solvent. nih.gov After centrifugation, the enriched analyte in the sedimented phase can be collected and analyzed. nih.gov For the analysis of N-desethyloxybutynin, optimal DLLME conditions have been established, including the choice of extraction and disperser solvents, sample pH, and extraction time. rsc.org

Plasma Protein Binding Studies using High-Performance Frontal Analysis (HPFA)

The extent to which this compound binds to plasma proteins is a key determinant of its pharmacological activity. High-performance frontal analysis (HPFA) is a technique used to quantitatively and enantioselectively investigate the plasma protein binding of drugs. nih.gov An on-line HPLC system comprising an HPFA column, an extraction column, and an analytical column can be used to determine the unbound concentrations of the enantiomers of N-desethyloxybutynin in human plasma, as well as in solutions of human serum albumin (HSA) and human alpha1-acid glycoprotein (B1211001) (AGP). nih.gov

Studies using HPFA have shown that N-desethyloxybutynin is strongly and enantioselectively bound in human plasma. nih.gov The unbound fraction of this compound in human plasma samples containing 5 µM of the compound was found to be 2.33 ± 0.044%. nih.gov AGP was identified as the primary protein responsible for this strong and enantioselective binding. nih.gov The total binding affinity (nK) of this compound to AGP was determined to be 1.31 x 107 M-1, while its binding affinity to HSA was significantly lower at 8.44 x 103 M-1. nih.gov

| Compound | Plasma Protein | Binding Affinity (nK) M-1 |

|---|---|---|

| This compound | AGP | 1.31 x 107 |

| (R)-N-Desethyloxybutynin | AGP | 2.97 x 107 |

| This compound | HSA | 8.44 x 103 |

| (R)-N-Desethyloxybutynin | HSA | 7.77 x 103 |

Method Validation and Performance Criteria for Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure the reliability and integrity of the data generated. Regulatory guidelines provide a framework for the validation of such methods, which includes the assessment of several key performance criteria. rrml.ro

Linearity, Sensitivity, Precision, and Accuracy Assessment

Linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte in the sample. nih.gov For the enantiomers of N-desethyloxybutynin, a linear range has been established from 0.25 to 100 ng/mL in human plasma. nih.gov

Sensitivity is typically defined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For N-desethyloxybutynin, methods have been validated with an LLOQ of 0.500 ng/mL. nih.gov

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV). For bioanalytical assays, the precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV.

Accuracy is the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as a percentage of the nominal concentration. The accuracy should be within 85-115% of the nominal concentration, and 80-120% for the LLOQ. jetir.org

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 0.25 - 100 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | 0.500 ng/mL | nih.gov |

| Precision (CV%) | <15% (<20% at LLOQ) | |

| Accuracy (%) | 85-115% (80-120% at LLOQ) | jetir.org |

Extraction Recovery and Stability Studies

The accurate quantification of this compound in biological matrices is contingent upon efficient and reproducible extraction methods, as well as the confirmed stability of the analyte throughout the analytical process. Research has focused on various liquid-phase extraction techniques to isolate the compound from complex samples like plasma, urine, and liver microsomes. Concurrently, stability assessments under different conditions are integral to validating these analytical methods.

Extraction Recovery

The efficiency of an extraction method is determined by the recovery, which is the percentage of the analyte successfully transferred from the biological matrix to the analytical solvent. Studies have employed several techniques, including liquid-liquid extraction (LLE), dispersive liquid-liquid microextraction (DLLME), and liquid-phase microextraction (LPME), with varying results depending on the solvent system and matrix.

In the analysis of plasma, LLE is a commonly documented method. One study utilizing a methyl tert-butyl ether-ethyl acetate (B1210297) solvent mixture for the extraction of N-desethyloxybutynin reported a mean recovery of 80.4%. Another LLE method, using tert-Methyl Butyl Ether, found the recovery for N-Desethyloxybutynin to be 76%. When specifically separating the enantiomers from plasma, an LLE procedure with an ethyl acetate-diethyl ether-n-hexane solvent mixture demonstrated high recovery, ranging from 96.0% to 105.1% for the enantiomers of N-desethyloxybutynin.

Microextraction techniques have also been applied. An enantioselective method using LPME to analyze rat liver microsomal fractions reported a mean recovery of 76% for this compound. For urine samples, a DLLME procedure was developed, yielding a mean extraction recovery of 60.9% for N-desethyloxybutynin. These varied approaches highlight the importance of method selection based on the specific biological matrix and the analytical objectives.

| Analyte | Extraction Method | Biological Matrix | Mean Extraction Recovery (%) | Source |

|---|---|---|---|---|

| This compound Enantiomers | Liquid-Liquid Extraction (LLE) | Human Plasma | 96.0 - 105.1 | |

| This compound | Liquid-Phase Microextraction (LPME) | Rat Liver Microsomes | 76 | |

| N-Desethyloxybutynin (Racemate) | Liquid-Liquid Extraction (LLE) | Human Plasma | 80.4 | |

| N-Desethyloxybutynin (Racemate) | Liquid-Liquid Extraction (LLE) | Human Plasma | 76 | |

| N-Desethyloxybutynin (Racemate) | Dispersive Liquid-Liquid Microextraction (DLLME) | Human Urine | 60.9 |

Stability Studies

Ensuring the stability of this compound in biological samples from collection to analysis is critical for data integrity. As part of method validation for the simultaneous analysis of oxybutynin and N-desethyloxybutynin, comprehensive stability evaluations have been conducted. These assessments typically cover a range of conditions that samples may encounter during handling and storage.

Key stability tests performed include:

Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles on the analyte concentration.

Bench-Top Stability: To determine the stability of the analyte in the matrix at room temperature for a period simulating sample processing time.

Wet and Dry Extract Stability: To evaluate the stability of the processed sample, both before and after the evaporation of the extraction solvent.

Long-Term Stability: To confirm that the analyte concentration does not degrade over extended storage periods at low temperatures (e.g., -20°C or -70°C).

Studies have confirmed the stability of N-desethyloxybutynin across these conditions, ensuring that the reported concentrations in pharmacokinetic and bioequivalence studies are accurate and reliable.

Emerging Research Frontiers and Methodological Advancements

Integration of In Silico and In Vitro Models for Mechanistic Insights and Predictive Modeling

The convergence of computational (in silico) and laboratory-based (in vitro) models is providing a more comprehensive understanding of (S)-N-Desethyloxybutynin's behavior. In silico modeling, which involves computer simulations, allows researchers to predict how the compound will interact with biological systems. nih.govpatheon.com These predictive models are invaluable for optimizing pharmaceutical formulations and identifying potential challenges related to solubility and bioavailability early in the development process. patheon.com

For instance, population pharmacokinetic models have been developed to describe the behavior of both (R)- and (S)-enantiomers of oxybutynin (B1027) and N-desethyloxybutynin. nih.gov These models, often utilizing nonlinear mixed-effects modeling software like NONMEM, help simulate different dosage scenarios and understand the metabolic pathways. nih.govresearchgate.net Such models are crucial for predicting the complex interplay of absorption, distribution, metabolism, and excretion of the compound.

In vitro studies complement these computational predictions by providing real-world data from controlled laboratory settings. Experiments using human liver microsomes, for example, have been instrumental in characterizing the stereoselective pharmacokinetics of N-desethyloxybutynin. nih.govdrugbank.com These studies have shown that the (R)- and (S)-enantiomers are eliminated at slightly different rates. nih.govdrugbank.com Furthermore, in vitro dissolution testing is a key component in predicting the in vivo performance of drug products. nih.gov The data generated from these in vitro assays are often used to build and refine in silico models, creating a powerful synergistic loop that accelerates research and development. nih.govmdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation of Chiral Forms

Determining the precise three-dimensional structure of chiral molecules like this compound is fundamental to understanding their pharmacological activity. Advanced spectroscopic techniques are at the forefront of this endeavor, providing detailed information about molecular geometry and electronic structure. mdpi.com

More recently, microcrystal electron diffraction (MicroED) has emerged as a powerful technique for determining the 3D structure of pharmaceutical compounds from nanocrystals. nih.gov This method has been successfully used to unveil the experimental 3D structure of oxybutynin hydrochloride, offering significant improvements over previous models derived from powder X-ray diffraction. nih.gov The integration of experimental data from these techniques with quantum mechanical molecular modeling allows for a deeper understanding of the structural characteristics of chiral molecules. nih.gov

Table 1: Spectroscopic Techniques for Structural Analysis

| Technique | Information Provided | Application Example for Related Compounds |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the chemical environment of atoms, aiding in the determination of molecular structure and conformation. semanticscholar.org | Used for the structural elucidation of synthetic and organic molecules. semanticscholar.org |

| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. semanticscholar.org | Coupled with liquid chromatography (LC-MS/MS) for the parallel achiral and chiral determination of oxybutynin and its metabolites in human plasma. nih.gov |

| Infrared (IR) Spectroscopy | Identifies functional groups within a molecule based on the absorption of infrared radiation. mdpi.comsemanticscholar.org | Used to detect the sample structure by identifying the functional groups present. semanticscholar.org |

| Microcrystal Electron Diffraction (MicroED) | Determines the 3D atomic structure of molecules from micro- or nanocrystals. nih.gov | Successfully used to determine the experimental 3D structure of oxybutynin hydrochloride. nih.gov |

| X-ray Spectroscopy | Provides information about the electronic and geometric structure of molecules. mdpi.com | Used to study chemical bonding in related polysaccharide structures. mdpi.com |

High-Throughput Screening Methodologies for Pharmacological Evaluation

High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid evaluation of large numbers of compounds. nih.gov This automated process is crucial for identifying promising drug candidates and understanding their pharmacological profiles. nih.gov HTS technologies are increasingly being applied to various aspects of drug development, including target validation, secondary screening, and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiling. nih.gov

The development of HTS assays is essential for evaluating the bioactivity of compounds across a wide range of molecular targets. tox21.gov In the context of this compound, HTS could be employed to screen for its activity against various receptors or enzymes, providing a broader understanding of its pharmacological effects beyond its known antimuscarinic properties. In vitro test systems can be designed to identify and characterize compounds that interact with specific biological pathways. tox21.gov

The integration of HTS with in silico library design allows for a more focused and efficient screening process, reducing the time and cost associated with drug discovery. nih.gov By combining computational pre-screening with experimental validation, researchers can prioritize compounds with a higher probability of success.

Novel Approaches in Enantioselective Synthesis and Separation Technologies

The synthesis and separation of single enantiomers of chiral drugs are critical, as different enantiomers can have distinct pharmacological and toxicological properties. Research in this area is focused on developing more efficient and selective methods for producing enantiomerically pure compounds like this compound.

Several strategies for the enantioselective synthesis of key intermediates of (S)-oxybutynin have been explored. mdpi.com These include methods like catalytic enantioselective cyanosilylation and asymmetric aldol (B89426) reactions to produce the essential (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate with high enantiomeric excess. mdpi.com The development of novel catalysts and reaction conditions continues to be an active area of research to improve yields and selectivity. rsc.orgnih.gov

In parallel, advanced separation technologies are crucial for isolating the desired enantiomer from a racemic mixture. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases, is a widely used technique for the enantioselective separation of oxybutynin and its metabolites. researchgate.netnih.gov For instance, a Phenomenex Lux Amylose-2 chiral column has been successfully used for the separation of (S)- and (R)-enantiomers of N-desethyloxybutynin. researchgate.netnih.gov Capillary electrophoresis with cyclodextrin (B1172386) additives is another effective technique for enantioselective separation. mdpi.com The ongoing development of new chiral selectors and separation media is aimed at achieving higher resolution and efficiency in these separations.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| (R)-N-Desethyloxybutynin |

| Oxybutynin |

| (R)-Oxybutynin |

| (S)-Oxybutynin |

| (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid |

| N-desethyloxybutynin |

| Oxybutynin hydrochloride |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (S)-N-Desethyloxybutynin in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d₄-oxybutynin) to correct for matrix effects. Validate assays for specificity, sensitivity (LOQ ≤1 ng/mL), and linearity (r² >0.99) across physiological concentration ranges. Cross-validate with gas chromatography-mass spectrometry (GC/MS) for volatile derivatives .

- Key Parameters : Include extraction efficiency (≥85% via SLE) and stability under freeze-thaw cycles .

Q. How can researchers ensure the stability of this compound during in vitro experiments?

- Protocol : Store stock solutions in amber vials at -80°C with antioxidants (e.g., 0.1% BHT) to prevent oxidation. For aqueous buffers, use pH 7.4 phosphate-buffered saline (PBS) and avoid prolonged exposure to UV light. Monitor degradation via periodic LC-MS analysis .

Q. What are the primary physicochemical properties of this compound critical for experimental design?

- Key Properties :

| Property | Value | Relevance |

|---|---|---|

| LogP (partition coefficient) | 2.8 ± 0.3 | Predicts membrane permeability |

| pKa | 9.1 (tertiary amine) | Impacts ionization in biological systems |

| Solubility | 15 mg/mL in DMSO | Guides solvent selection for assays |

Advanced Research Questions

Q. How can discrepancies in reported metabolic pathways of this compound be resolved?

- Approach :

Conduct comparative studies using human liver microsomes (HLM) vs. recombinant CYP3A4/CYP2D6 isoforms to isolate enzyme-specific contributions.

Apply Michaelis-Menten kinetics to calculate Km and Vmax values under standardized conditions (pH 7.4, 37°C).

Cross-reference with in vivo pharmacokinetic data (AUC, Cmax) from clinical trials to validate in vitro findings .

- Contradiction Management : Use iterative data triangulation (e.g., metabolite profiling via high-resolution MS) to distinguish artifacts from true metabolic products .

Q. What experimental designs are optimal for assessing this compound’s receptor selectivity?

- Strategy :

- In vitro : Use radioligand binding assays (e.g., [³H]-N-methylscopolamine) on cloned muscarinic receptor subtypes (M1-M5) to determine IC₅₀ values. Include atropine as a positive control.